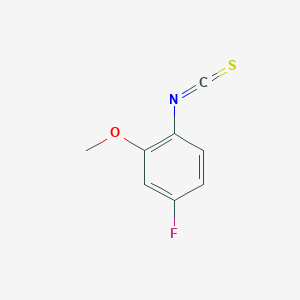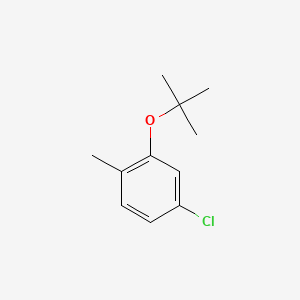![molecular formula C6H12O5S B13693295 Methyl (R)-2-Methyl-3-[(methylsulfonyl)oxy]propanoate](/img/structure/B13693295.png)
Methyl (R)-2-Methyl-3-[(methylsulfonyl)oxy]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ®-2-Methyl-3-[(methylsulfonyl)oxy]propanoate is an organic compound with the molecular formula C5H10O5S. It is a methyl ester derivative of propanoic acid, featuring a methylsulfonyl group attached to the propanoate backbone. This compound is known for its applications in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl ®-2-Methyl-3-[(methylsulfonyl)oxy]propanoate can be synthesized through the reaction of methyl ®-2-hydroxypropanoate with methanesulfonyl chloride in the presence of a base such as triethylamine or sodium carbonate. The reaction typically takes place in a solvent like toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ®-2-Methyl-3-[(methylsulfonyl)oxy]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The methylsulfonyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of amides or thioethers.
Reduction: Formation of alcohols.
Oxidation: Formation of sulfonic acids.
Wissenschaftliche Forschungsanwendungen
Methyl ®-2-Methyl-3-[(methylsulfonyl)oxy]propanoate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic applications and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Methyl ®-2-Methyl-3-[(methylsulfonyl)oxy]propanoate involves its reactivity with nucleophiles and electrophiles. The methylsulfonyl group acts as a leaving group, facilitating substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the propanoate backbone .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-[(methylsulfonyl)oxy]propanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl ®-2-(tosyloxy)propanoate: Similar structure but with a tosyloxy group instead of a methylsulfonyl group.
Uniqueness
Methyl ®-2-Methyl-3-[(methylsulfonyl)oxy]propanoate is unique due to its specific reactivity profile and the presence of the methylsulfonyl group, which imparts distinct chemical properties. Its stereochemistry (R-configuration) also contributes to its unique behavior in chemical reactions and biological systems .
Eigenschaften
Molekularformel |
C6H12O5S |
|---|---|
Molekulargewicht |
196.22 g/mol |
IUPAC-Name |
methyl 2-methyl-3-methylsulfonyloxypropanoate |
InChI |
InChI=1S/C6H12O5S/c1-5(6(7)10-2)4-11-12(3,8)9/h5H,4H2,1-3H3 |
InChI-Schlüssel |
HHFAFLPJRXUFJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COS(=O)(=O)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


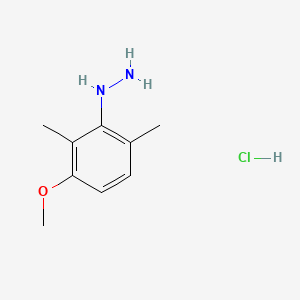
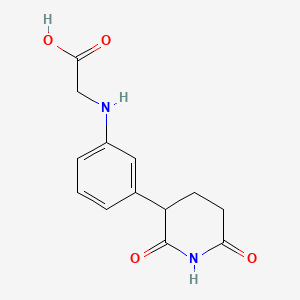
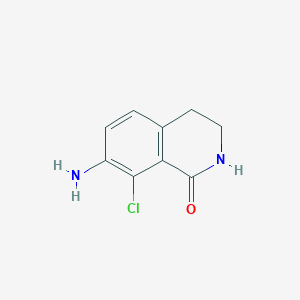
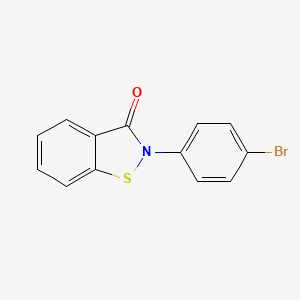
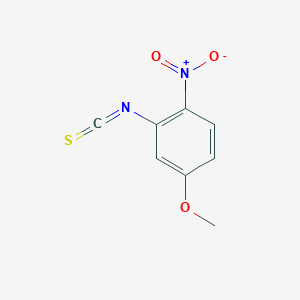
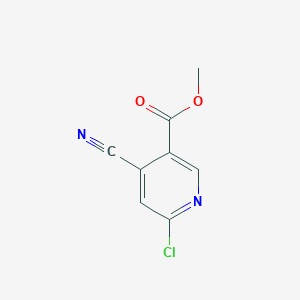
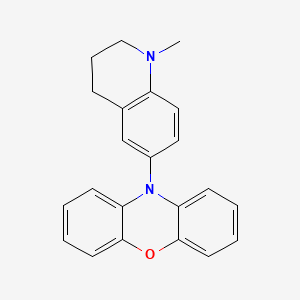

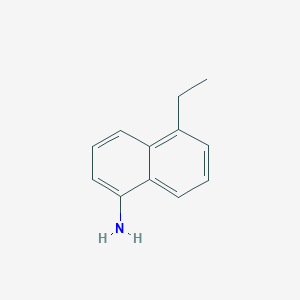
![2,2-difluoro-8-(2-fluorophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13693260.png)
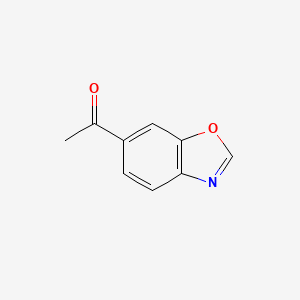
sulfane](/img/structure/B13693284.png)
